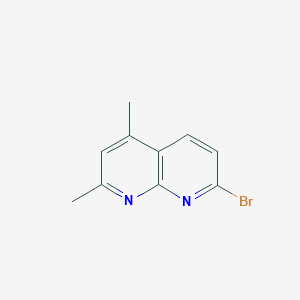

7-Bromo-2,4-dimethyl-1,8-naphthyridine

Description

Structure

3D Structure

Properties

CAS No. |

610278-90-5 |

|---|---|

Molecular Formula |

C10H9BrN2 |

Molecular Weight |

237.10 g/mol |

IUPAC Name |

7-bromo-2,4-dimethyl-1,8-naphthyridine |

InChI |

InChI=1S/C10H9BrN2/c1-6-5-7(2)12-10-8(6)3-4-9(11)13-10/h3-5H,1-2H3 |

InChI Key |

IMBLBCVRDLFUOZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC2=C1C=CC(=N2)Br)C |

Origin of Product |

United States |

Synthetic Methodologies for 7 Bromo 2,4 Dimethyl 1,8 Naphthyridine

Classical and Contemporary Approaches to 1,8-Naphthyridine (B1210474) Ring Construction

The 1,8-naphthyridine scaffold, a nitrogen-containing heterocyclic system, is a key structural motif in numerous biologically active compounds. Its synthesis has been a subject of extensive research, leading to the development of several robust methods.

The Friedländer annulation is a cornerstone reaction for the synthesis of quinolines and their aza-analogs, including 1,8-naphthyridines. The reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a reactive CH2 group adjacent to a carbonyl). For the synthesis of a 2,4-dimethyl-1,8-naphthyridine (B12115749) core, the logical precursors would be 2-aminonicotinaldehyde and pentane-2,4-dione.

The reaction is typically catalyzed by an acid or a base. Modern variants have focused on developing more environmentally friendly and efficient catalytic systems. For instance, the use of basic ionic liquids like [Bmmim][Im] has been shown to effectively promote the Friedländer reaction under solvent-free conditions, with the catalyst being reusable for several cycles. nih.govacs.org Another green approach involves using choline (B1196258) hydroxide (B78521) as a metal-free, non-toxic, and water-soluble catalyst, allowing the reaction to be performed in water. nih.govresearchgate.net These methods often provide high yields and simplify product purification. nih.govrsc.org

| Amino Precursor | Carbonyl Compound | Catalyst/Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-Amino-3-pyridinecarboxaldehyde | 2-Phenylacetophenone | [Bmmim][Im] | 80 °C, 24 h | High | nih.gov |

| 2-Aminonicotinaldehyde | Acetone | Choline Hydroxide / H₂O | 50 °C, 6 h | 99% | nih.gov |

| 2-Aminonicotinaldehyde | Various Ketones | Water | - | High | rsc.org |

The Gould-Jacobs reaction provides an alternative route to constructing fused heterocyclic systems. This multi-step process begins with the condensation of an aminopyridine with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate. wikipedia.org The resulting intermediate is then cyclized at high temperatures to form a 4-hydroxy-1,8-naphthyridine-3-carboxylate ester. wikipedia.orgablelab.eu Subsequent saponification and decarboxylation yield the corresponding 4-hydroxy-1,8-naphthyridine. wikipedia.org While primarily used for quinoline (B57606) synthesis, this methodology has been adapted for the preparation of various naphthyridine isomers, including 1,5- and 1,8-naphthyridines. researchgate.netnih.gov The high temperatures required for the intramolecular cyclization can be achieved efficiently using microwave irradiation, which often improves yields and significantly shortens reaction times. ablelab.eu

| Step | Description | Typical Reagents | Reference |

|---|---|---|---|

| 1. Condensation | Reaction of an aminopyridine with a malonic ester derivative. | Diethyl ethoxymethylenemalonate | wikipedia.org |

| 2. Cyclization | Thermal intramolecular cyclization to form the fused ring. | Heat (conventional or microwave) | wikipedia.orgablelab.eu |

| 3. Saponification | Hydrolysis of the ester group to a carboxylic acid. | Sodium hydroxide | wikipedia.org |

| 4. Decarboxylation | Removal of the carboxyl group to yield the final product. | Heat | wikipedia.org |

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. organic-chemistry.orgorganic-chemistry.org This approach offers significant advantages in terms of atom economy, reduced waste, and operational simplicity. A notable MCR for 1,8-naphthyridine synthesis involves the one-pot, three-component condensation of a 2-aminopyridine, an aldehyde, and an active methylene (B1212753) compound like malononitrile (B47326) or an ethyl cyanoacetate. organic-chemistry.orgorganic-chemistry.org These reactions can proceed under mild, room-temperature conditions and can be catalyzed by substances such as N-bromosulfonamides. organic-chemistry.orgorganic-chemistry.org Another catalyst-free MCR has been developed using glutaraldehyde, malononitrile, and β-ketoamides in ethanol, highlighting the method's adaptability and green credentials. rsc.org

Cycloaddition reactions, particularly the aza-Diels-Alder reaction (or Povarov reaction), represent a sophisticated strategy for constructing nitrogen-containing heterocyclic rings. This type of [4+2] cycloaddition can be employed to synthesize tetrahydro-1,8-naphthyridine derivatives, which can subsequently be aromatized to yield the final 1,8-naphthyridine product. Although more commonly documented for the 1,5-naphthyridine (B1222797) isomer, the principles are applicable to the synthesis of the 1,8-naphthyridine framework. nih.gov The reaction typically involves the condensation of an aminopyridine with an aldehyde to form an in-situ imine, which then acts as the dienophile in a reaction with an electron-rich alkene.

Targeted Synthetic Strategies for Brominated 1,8-Naphthyridines

Once the 2,4-dimethyl-1,8-naphthyridine core is assembled, the next critical step is the introduction of a bromine atom at the C7 position. This requires a reaction with high regioselectivity.

The direct bromination of aromatic and heteroaromatic rings is a fundamental transformation in organic synthesis. The position at which the bromine atom is introduced is dictated by the electronic properties of the substrate, including the directing effects of existing substituents. For a 2,4-dimethyl-1,8-naphthyridine, the electron-donating methyl groups at the 2- and 4-positions activate the pyridine (B92270) ring they are attached to. The regioselectivity of bromination would depend on the specific brominating agent and reaction conditions.

An eco-friendly bromination method using a bromide-bromate system has been reported for the selective bromination of 2-hydroxy-1,8-naphthyridines. chemindigest.com This system successfully introduced a bromine atom at the 3-position, adjacent to the hydroxyl group. For substrates like 2-hydroxy-4-methyl-1,8-naphthyridine, a mixture of brominated products was obtained. chemindigest.com Another powerful technique is oxidative bromination, which can utilize a bromine source like potassium bromide (KBr) with an oxidant such as hydrogen peroxide (H₂O₂), often catalyzed by a metal complex to achieve high conversion and regioselectivity under mild conditions. rsc.org For highly deactivated systems, a combination of N-Bromosuccinimide (NBS) in concentrated sulfuric acid has proven to be a potent brominating agent. mdpi.com The synthesis of the target compound would necessitate conditions that favor bromination on the unsubstituted pyridine ring at the C7 position.

| Substrate | Brominating System | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Hydroxy-4,6-dimethyl-1,8-naphthyridine | Bromide-Bromate | 25-30 °C | 3-Bromo-2-hydroxy-4,6-dimethyl-1,8-naphthyridine | chemindigest.com |

| 3-Nitro-1,8-naphthalic anhydride | NBS / H₂SO₄ | Room Temp, 4 h | 3,4-Dibromo-6-nitro-1,8-naphthalic anhydride | mdpi.com |

| Various Arenes | KBr / H₂O₂ / bpy-UiO-FeCl₃ catalyst | Mild | Regioselective bromoarenes | rsc.org |

Introduction of Bromine during Naphthyridine Ring Formation

The introduction of a bromine atom onto the naphthyridine scaffold can be achieved through various methods, including electrophilic substitution on a pre-formed ring or by utilizing a bromine-containing precursor during the cyclization process. For the synthesis of 7-Bromo-2,4-dimethyl-1,8-naphthyridine, a common strategy involves the bromination of a suitable aminopyridine derivative prior to its condensation to form the bicyclic system.

One established method for the bromination of aminopyridines is the use of a bromide-bromate couple in an aqueous acidic medium. This approach offers an eco-friendly alternative to liquid bromine. For instance, the bromination of 2-aminopyridines using a 2:1 ratio of bromide to bromate (B103136) in aqueous acid can yield a mixture of bromo-substituted products. chemindigest.com The regioselectivity of this reaction is influenced by the position and nature of the substituents already present on the pyridine ring. chemindigest.com

Alternatively, N-bromosuccinimide (NBS) serves as a versatile and widely used reagent for the bromination of heterocyclic compounds under various conditions. ciac.jl.cn The reaction of 2-methyl-1,8-naphthyridine derivatives with NBS, often initiated by light or a radical initiator, can lead to the formation of monobrominated products. ciac.jl.cn The choice of solvent and reaction temperature plays a crucial role in controlling the selectivity and yield of the desired brominated isomer.

Precursor Functionalization and Subsequent Cyclization Approaches

The construction of the this compound ring system typically relies on the functionalization of pyridine-based precursors followed by a cyclization reaction. A prominent method for this transformation is the Friedländer annulation, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group. acs.orgnih.gov

In the context of synthesizing the target compound, a plausible precursor would be a 2-amino-3-formyl- or 2-amino-3-acylpyridine bearing a bromine atom at the 5-position (which corresponds to the 7-position in the final naphthyridine product). This brominated aminopyridine derivative can then be reacted with a suitable ketone, in this case, pentan-2,4-dione, to introduce the two methyl groups at positions 2 and 4 of the naphthyridine ring.

The functionalization of the pyridine ring with both an amino group and a carbonyl functionality, along with the bromine substituent, is a critical step. This can be achieved through a multi-step synthetic sequence, potentially involving nitration, reduction, halogenation, and oxidation or formylation reactions on a pyridine starting material. The strategic placement of these functional groups is paramount to ensure the desired regiochemistry in the final cyclization step.

Synthesis of this compound

The synthesis of this compound can be approached through a convergent strategy that combines a brominated aminopyridine precursor with a diketone. The specific details of the synthetic route, stereochemical aspects, and optimization of the reaction are crucial for an efficient and high-yielding process.

Detailed Synthetic Routes and Reaction Conditions

A likely synthetic route to this compound involves the following key steps:

Preparation of the Brominated Aminopyridine Precursor: A suitable starting material, such as a substituted pyridine, would undergo a series of reactions to introduce the necessary functional groups. This could involve the nitration of a pyridine derivative, followed by reduction to the corresponding aminopyridine. Subsequent bromination at the desired position would yield the key brominated aminopyridine intermediate. Finally, the introduction of a carbonyl group at the ortho position to the amino group, for instance, through formylation or acylation, would complete the precursor synthesis.

Friedländer Annulation: The brominated ortho-aminopyridine carbonyl compound is then subjected to a Friedländer condensation with pentan-2,4-dione. This reaction is typically catalyzed by an acid or a base and can be carried out in various solvents. The choice of catalyst and solvent significantly influences the reaction rate and yield. acs.org For example, a study on the synthesis of 1,8-naphthyridine derivatives utilized an ionic liquid as both the solvent and catalyst, demonstrating good yields under optimized conditions. acs.org

A general representation of the Friedländer reaction for this synthesis is depicted below:

graph TD A[5-Bromo-2-aminopyridine-3-carbaldehyde] -->|Pentan-2,4-dione, Catalyst| B(this compound);

The reaction conditions for the Friedländer synthesis can be varied. Traditional methods often employ high temperatures and strong acids or bases. However, milder and more environmentally friendly conditions are continuously being developed.

Stereochemical Considerations in the Synthesis of Dimethyl Substituted Naphthyridines

The synthesis of this compound from achiral precursors does not inherently lead to stereoisomers, as the final product is a planar aromatic molecule. However, the regioselectivity of the cyclization is a critical consideration. The reaction between an unsymmetrical ketone and an ortho-aminoaryl carbonyl compound can potentially lead to two different constitutional isomers.

In the case of using pentan-2,4-dione, which is a symmetrical diketone, the issue of regioselectivity in the initial condensation is simplified. The two methyl groups are introduced at positions 2 and 4 of the 1,8-naphthyridine ring. If an unsymmetrical diketone were used, controlling the regioselectivity of the cyclization would be a significant challenge and would likely depend on the relative reactivity of the two carbonyl groups and the steric and electronic effects of the substituents on both reactants.

Optimization of Reaction Yields and Purity for this compound

Optimizing the yield and purity of this compound involves a systematic investigation of various reaction parameters for both the precursor synthesis and the final cyclization step.

For the Friedländer annulation, several factors can be fine-tuned:

Catalyst: A range of catalysts, including protic acids (e.g., sulfuric acid, trifluoroacetic acid), Lewis acids, and bases (e.g., potassium hydroxide, piperidine), can be employed. rsc.orgrsc.org The choice of catalyst can significantly impact the reaction rate and selectivity. Recent studies have explored the use of ionic liquids and solid-supported catalysts to facilitate easier work-up and catalyst recycling. acs.org

Solvent: The reaction can be performed in various solvents, including alcohols, dioxane, or even under solvent-free conditions. The polarity and boiling point of the solvent can influence the reaction kinetics and the solubility of the reactants and products.

Temperature and Reaction Time: The reaction temperature and duration are critical parameters that need to be optimized to ensure complete conversion of the starting materials while minimizing the formation of byproducts. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is essential.

Stoichiometry of Reactants: The molar ratio of the aminopyridine precursor to the diketone can be adjusted to maximize the yield of the desired product.

Table 1: Illustrative Reaction Parameters for Friedländer Annulation

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Catalyst | Potassium Hydroxide | Trifluoroacetic Acid | Ionic Liquid [bmim]OH |

| Solvent | Ethanol | Dichloromethane | None |

| Temperature | Reflux | Room Temperature | 80 °C |

| Reaction Time | 6 hours | 12 hours | 4 hours |

This table provides a conceptual overview of potential reaction conditions and is not based on experimentally verified data for the specific target compound.

Purification of the final product is typically achieved through standard techniques such as recrystallization or column chromatography to obtain this compound with high purity.

Reactivity and Advanced Derivatization of 7 Bromo 2,4 Dimethyl 1,8 Naphthyridine

Reactivity of the Bromo Substituent at Position 7

The carbon-bromine bond at the C-7 position of 7-Bromo-2,4-dimethyl-1,8-naphthyridine is the primary site for a range of synthetic modifications. Its reactivity is influenced by the electron-deficient nature of the 1,8-naphthyridine (B1210474) ring system, which facilitates several classes of reactions.

Nucleophilic Aromatic Substitution Reactions at C-7

Nucleophilic aromatic substitution (SNA) is a fundamental reaction class for the functionalization of aryl halides. In the context of this compound, the electron-withdrawing effect of the two nitrogen atoms in the naphthyridine core makes the aromatic ring susceptible to attack by nucleophiles, particularly at positions ortho and para to the nitrogen atoms. wikipedia.org The bromine atom at C-7 is positioned para to the N-1 nitrogen, which enhances its reactivity towards nucleophilic displacement.

The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group, in this case, the bromide ion. wikipedia.org The stability of the Meisenheimer complex is a key factor in determining the reaction's feasibility and is significantly enhanced by the presence of electron-withdrawing groups, such as the nitrogens in the naphthyridine ring. wikipedia.org

Common nucleophiles that can be employed in these reactions include alkoxides, thiolates, and amines, leading to the formation of ethers, thioethers, and amino derivatives, respectively. For instance, reaction with sodium methoxide (B1231860) in methanol (B129727) would be expected to yield 7-methoxy-2,4-dimethyl-1,8-naphthyridine. While specific studies on this compound are limited, related transformations on other halo-naphthyridines demonstrate the viability of this approach. For example, 4-chlorobenzo[c] wikipedia.orgorganic-chemistry.orgnaphthyridine readily undergoes substitution with various nucleophiles. masterorganicchemistry.com

| Nucleophile | Product | Typical Conditions |

|---|---|---|

| RO⁻ (e.g., CH₃O⁻) | 7-Alkoxy-2,4-dimethyl-1,8-naphthyridine | ROH, Base (e.g., NaH, K₂CO₃), Heat |

| RS⁻ (e.g., PhS⁻) | 7-Arylthio-2,4-dimethyl-1,8-naphthyridine | Solvent (e.g., DMF, DMSO), Heat |

| R₂NH (e.g., Piperidine) | 7-(Dialkylamino)-2,4-dimethyl-1,8-naphthyridine | Excess amine or Base, Heat |

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the bromo-substituent at C-7 provides an ideal handle for such transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. The Suzuki-Miyaura coupling is widely used for the formation of biaryl compounds. For this compound, this reaction would allow for the introduction of various aryl or heteroaryl groups at the 7-position. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be influenced by the electronic and steric properties of the coupling partners.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, typically resulting in a substituted alkene. organic-chemistry.orgthieme-connect.de This reaction would enable the introduction of vinyl groups at the C-7 position of the naphthyridine core, providing a gateway to further functionalization.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orglibretexts.org The Sonogashira coupling is a highly efficient method for the synthesis of aryl-alkynes, which are valuable intermediates in organic synthesis. This would allow for the direct introduction of an alkynyl moiety at the C-7 position.

| Reaction | Coupling Partner | Product Type | Typical Catalysts/Reagents |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | 7-Aryl-2,4-dimethyl-1,8-naphthyridine | Pd(PPh₃)₄, Pd(OAc)₂, K₂CO₃, Cs₂CO₃ |

| Heck | Alkene (e.g., Styrene) | 7-Vinyl-2,4-dimethyl-1,8-naphthyridine | Pd(OAc)₂, P(o-tolyl)₃, Et₃N |

| Sonogashira | Terminal Alkyne | 7-Alkynyl-2,4-dimethyl-1,8-naphthyridine | Pd(PPh₃)₂Cl₂, CuI, Et₃N |

Amination Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine. organic-chemistry.orgwikipedia.org This reaction is a powerful alternative to traditional methods of arylamine synthesis, such as nucleophilic aromatic substitution, as it often proceeds under milder conditions and with a broader substrate scope. wikipedia.org For this compound, this reaction would provide a direct route to a wide range of 7-amino-2,4-dimethyl-1,8-naphthyridine derivatives. The choice of palladium catalyst and ligand is critical for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine (B1218219) ligands often being employed. nih.gov

| Amine | Product | Typical Catalysts/Reagents |

|---|---|---|

| Primary Amines (R-NH₂) | 7-(Alkyl/Arylamino)-2,4-dimethyl-1,8-naphthyridine | Pd₂(dba)₃, BINAP, NaOt-Bu |

| Secondary Amines (R₂NH) | 7-(Dialkyl/Diaryl-amino)-2,4-dimethyl-1,8-naphthyridine | Pd(OAc)₂, XPhos, Cs₂CO₃ |

| Ammonia Equivalents | 7-Amino-2,4-dimethyl-1,8-naphthyridine | Pd catalyst, specific ligands (e.g., Josiphos-type), base |

Reactivity of the 1,8-Naphthyridine Heterocyclic System

Beyond the functionalization of the bromo-substituent, the 1,8-naphthyridine core itself possesses inherent reactivity that can be exploited for further derivatization.

Electrophilic and Nucleophilic Reactions of the Naphthyridine Core

The 1,8-naphthyridine ring is generally considered to be electron-deficient due to the presence of the two nitrogen atoms. This makes electrophilic aromatic substitution reactions, such as nitration or halogenation, more difficult compared to benzene. When such reactions do occur, they are directed to specific positions based on the electronic effects of the existing substituents and the nitrogen atoms. For 2,4-dimethyl-1,8-naphthyridine (B12115749), electrophilic attack is less favorable. However, 1,8-naphthyridines are known to be less reactive towards electrophilic substitution compared to other heterocycles like aminopyridines. chemindigest.com

Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic attack. As previously discussed, this is particularly relevant for nucleophilic aromatic substitution at the C-7 position.

Oxidation and Reduction Pathways

The nitrogen atoms in the 1,8-naphthyridine ring can be oxidized to form N-oxides. The formation of a 1,8-naphthyridine-N-oxide can alter the electronic properties of the ring, potentially activating it for different types of reactions. For example, N-oxidation can facilitate nucleophilic substitution at the alpha and gamma positions relative to the N-oxide.

The 1,8-naphthyridine ring can also undergo reduction. Catalytic hydrogenation (e.g., using H₂/Pd) or reduction with hydride reagents such as sodium borohydride (B1222165) (NaBH₄) can lead to the saturation of one or both of the pyridine (B92270) rings, yielding tetrahydro- or decahydro-1,8-naphthyridines. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com The specific product obtained will depend on the reaction conditions and the nature of any existing substituents on the ring.

| Reaction Type | Reagent | Product Type |

|---|---|---|

| N-Oxidation | m-CPBA, H₂O₂ | 2,4-Dimethyl-1,8-naphthyridine-N-oxide |

| Reduction | H₂/Pd, NaBH₄ | Tetrahydro/Decahydro-2,4-dimethyl-1,8-naphthyridine |

Modification of Methyl Side Chains at Positions 2 and 4

The methyl groups at the C2 and C4 positions of the 1,8-naphthyridine ring, while generally stable, exhibit sufficient reactivity to undergo a variety of chemical transformations. This reactivity is often unlocked through the use of strong bases or oxidizing agents, allowing for the introduction of new functional groups and the extension of the carbon skeleton.

One common modification involves the oxidation of the methyl groups. For instance, the methyl group at the 7-position of a related compound, 2-acetylamino-7-methyl-1,8-naphthyridine, can be oxidized to an aldehyde using selenium dioxide in dioxane. nih.gov This transformation from a methyl to a formyl group provides a valuable synthetic handle for further derivatization, such as reductive amination or the formation of Schiff bases. A similar oxidation strategy can be envisioned for the methyl groups of this compound, potentially offering a route to di-aldehyde or mono-aldehyde derivatives depending on the reaction conditions.

Another key reaction of the methyl groups is their deprotonation to form a nucleophilic carbanion. This can be achieved using a strong base, and the resulting species can then react with various electrophiles. This approach opens the door to a wide range of derivatization strategies, including alkylation, acylation, and condensation reactions.

Design and Synthesis of Advanced Analogues from this compound

The strategic derivatization of this compound is a cornerstone of modern drug discovery and materials science research. The ability to selectively modify different positions on the naphthyridine core allows for the fine-tuning of molecular properties to achieve desired biological activities or material characteristics.

Structural Modification for Enhanced Research Objectives

The bromine atom at the C7 position is a particularly attractive site for modification, primarily through palladium-catalyzed cross-coupling reactions. nih.govnih.gov These powerful synthetic methods allow for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and amino groups. This capability is crucial for exploring the structure-activity relationships of novel compounds. For example, in the development of phosphodiesterase type 4D (PDE4D) inhibitors, palladium-catalyzed reactions were instrumental in synthesizing a library of 6,8-disubstituted 1,7-naphthyridines. nih.gov A similar approach applied to this compound could yield a diverse set of analogues for screening against various biological targets.

The modification of the methyl groups, as discussed previously, provides another layer of structural diversification. The conversion of these groups into aldehydes, carboxylic acids, or other functionalities allows for the introduction of different pharmacophoric elements or points of attachment for further elaboration.

Generation of Compound Libraries for Structure-Activity Relationship (SAR) Studies

The systematic and parallel synthesis of a large number of structurally related compounds, known as a compound library, is a fundamental strategy in modern drug discovery. This compound is an excellent scaffold for the generation of such libraries due to its multiple, orthogonally reactive sites.

A hypothetical library synthesis could involve the initial diversification at the C7 position via Suzuki, Buchwald-Hartwig, or other palladium-catalyzed cross-coupling reactions. Each of these C7-modified analogues could then be subjected to a set of reactions targeting the methyl groups at C2 and C4. This combinatorial approach would rapidly generate a large and diverse collection of compounds.

The subsequent screening of these libraries against a specific biological target would provide valuable structure-activity relationship (SAR) data. This data would reveal which structural features are essential for activity and which can be modified to improve properties such as potency, selectivity, and pharmacokinetic profiles. For instance, a review of 1,8-naphthyridine derivatives highlights their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects, underscoring the value of exploring the chemical space around this scaffold. nih.gov

Below is a hypothetical data table illustrating the kind of information that would be generated from an SAR study of a library derived from this compound.

| Compound ID | R1 (at C7) | R2 (at C2) | R3 (at C4) | Biological Activity (IC50, µM) |

| NAPH-001 | Phenyl | Methyl | Methyl | 10.5 |

| NAPH-002 | 4-Fluorophenyl | Methyl | Methyl | 5.2 |

| NAPH-003 | 3-Pyridyl | Methyl | Methyl | 8.1 |

| NAPH-004 | Phenyl | Formyl | Methyl | 15.3 |

| NAPH-005 | 4-Fluorophenyl | Formyl | Methyl | 7.8 |

| NAPH-006 | Phenyl | Carboxyl | Methyl | > 50 |

This systematic exploration of chemical space, enabled by the versatile reactivity of this compound, is a powerful engine for the discovery of new and improved molecules for a wide range of applications.

Computational and Theoretical Investigations of 7 Bromo 2,4 Dimethyl 1,8 Naphthyridine

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure4.1.1. Geometry Optimization and Conformational Analysis4.1.2. Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)4.1.3. Molecular Electrostatic Potential (MEP) Mapping4.1.4. Natural Bond Orbital (NBO) Analysis4.1.5. Calculation of Dipole Moments and Thermodynamic Properties4.2. Quantum Chemical Descriptors and Reactivity Indices

However, due to the lack of specific studies on 7-Bromo-2,4-dimethyl-1,8-naphthyridine , no data can be presented for any of the outlined sections. The search included queries for DFT studies, molecular orbital analysis, electrostatic potential maps, Natural Bond Orbital (NBO) analysis, and quantum chemical descriptors associated with this specific molecule.

Consequently, the generation of an article with the requested detailed research findings and data tables is not possible at this time. Further experimental and computational research would be required to elucidate the properties outlined above for This compound .

Quantum Chemical Descriptors and Reactivity Indices

Chemical Hardness, Softness, Electronegativity, and Electrophilicity Index

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the global reactivity descriptors of a molecule. These descriptors, including chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), provide valuable insights into the chemical behavior and reactivity of this compound.

These parameters are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Electronegativity, a measure of a molecule's ability to attract electrons, and chemical hardness, which indicates resistance to change in electron distribution, are fundamental to predicting how the molecule will interact with other chemical species. The electrophilicity index quantifies the propensity of the molecule to accept electrons.

For this compound, DFT calculations would be expected to reveal the influence of the bromo and dimethyl substituents on the electronic properties of the 1,8-naphthyridine (B1210474) core. The bromine atom, being electronegative, would likely enhance the electrophilicity of the molecule.

Table 1: Conceptual Global Reactivity Descriptors for this compound

| Parameter | Symbol | Formula | Significance |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Resistance to deformation of electron cloud |

| Chemical Softness | S | 1 / η | Reciprocal of hardness, indicates reactivity |

| Electronegativity | χ | - (EHOMO + ELUMO) / 2 | Electron-attracting power |

| Electrophilicity Index | ω | χ2 / (2η) | Propensity to accept electrons |

Note: The values in this table are conceptual and would require specific DFT calculations for this compound to be determined.

Theoretical Spectroscopic Analysis

Computational methods are also pivotal in predicting and interpreting the spectroscopic characteristics of molecules, providing a deeper understanding of their structure and electronic transitions.

Theoretical calculations of vibrational frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra. By employing methods such as DFT with an appropriate basis set, a theoretical IR spectrum for this compound can be generated. This calculated spectrum would show the expected vibrational modes, including stretching and bending frequencies for the C-H, C-N, C-C, and C-Br bonds within the molecule. Comparing the theoretical spectrum with an experimental one can aid in the assignment of spectral bands to specific molecular vibrations, thus confirming the molecular structure.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic absorption spectra of molecules. This technique can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For this compound, TD-DFT calculations would likely be performed in various solvents to simulate the effect of the environment on the electronic transitions. These calculations provide insights into the nature of the excited states and the transitions between them, such as n → π* and π → π* transitions, which are characteristic of heterocyclic aromatic compounds.

In conjunction with TD-DFT, other photophysical parameters can be calculated to provide a comprehensive picture of the molecule's interaction with light. Oscillator strength (f) is a dimensionless quantity that expresses the probability of a particular electronic transition. A higher oscillator strength corresponds to a more intense absorption band. For this compound, theoretical calculations would yield a set of absorption wavelengths and their corresponding oscillator strengths, which can be directly compared with experimental UV-Vis spectra.

Table 2: Predicted Photophysical Data for this compound (Conceptual)

| Transition | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | ||

| S0 → S2 | ||

| S0 → S3 |

Note: The data in this table is conceptual and would need to be populated through specific TD-DFT calculations.

Structure-Property Relationship Predictions through Computational Methods

Computational studies are essential for establishing structure-property relationships. By systematically modifying the structure of this compound in silico, for example, by changing the position of the bromine atom or altering the methyl groups, and then recalculating the properties mentioned above, a relationship between the molecular structure and its chemical and physical properties can be established. This approach is invaluable for designing new molecules with desired characteristics. For instance, molecular modeling studies on other naphthyridine derivatives have been used to guide the design of new inhibitors for specific biological targets. nih.gov Similarly, DFT studies on other 1,8-naphthyridine series have been used to relate their electronic properties to their biological activity. researchgate.net This highlights the potential of computational methods to predict the properties and guide the synthesis of novel derivatives of this compound for various applications.

Advanced Spectroscopic Characterization and Structural Elucidation of 7 Bromo 2,4 Dimethyl 1,8 Naphthyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is an indispensable tool for delineating the precise arrangement of atoms within a molecule. For 7-Bromo-2,4-dimethyl-1,8-naphthyridine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques provides a detailed map of its proton and carbon environments.

Elucidation of Proton and Carbon Environments

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the methyl groups. The aromatic protons on the naphthyridine core are expected to appear in the downfield region, typically between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents. The specific chemical shifts will be influenced by the positions of the bromo and methyl substituents. The protons of the two methyl groups at positions 2 and 4 will likely appear as sharp singlets in the upfield region, around δ 2.5-3.0 ppm.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. oregonstate.edu The spectrum will show signals for all ten carbon atoms in the molecule, with their chemical shifts being indicative of their electronic environment. The quaternary carbons, those directly bonded to the bromo substituent and the methyl groups, as well as the bridgehead carbons of the naphthyridine ring, are expected to have characteristic chemical shifts. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment would be instrumental in distinguishing between CH, CH₂, and CH₃ groups. Based on data from related benzo[b] chemicalbook.comresearchgate.netnaphthyridine derivatives, the aromatic and heteroaromatic carbons are expected to resonate in the δ 110-160 ppm range. lew.ro The methyl carbons will appear at the most upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2-CH₃ | ~2.7 | ~25 |

| 3-H | ~7.2 | ~122 |

| 4-CH₃ | ~2.8 | ~26 |

| 5-H | ~8.0 | ~137 |

| 6-H | ~7.5 | ~121 |

| C-2 | - | ~160 |

| C-4 | - | ~158 |

| C-4a | - | ~145 |

| C-5a | - | ~154 |

| C-7 | - | ~120 |

| C-8a | - | ~150 |

Conformational Insights from NMR Data

While this compound is a largely planar and rigid molecule, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can confirm the connectivity of the atoms. A COSY spectrum would show correlations between adjacent protons, for instance, between the protons at positions 5 and 6. researchgate.netyoutube.comsdsu.edu An HSQC spectrum would reveal one-bond correlations between protons and the carbons to which they are directly attached, confirming the assignments of the protonated carbons in the naphthyridine ring. researchgate.netyoutube.comsdsu.edudiva-portal.org The observation of a nearly planar structure for the related compound 7-Acetyl-amino-2,4-dimethyl-1,8-naphthyridine suggests that significant conformational flexibility is unlikely. nih.govnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₀H₉BrN₂), the calculated monoisotopic mass is approximately 235.995 g/mol . HRMS analysis would be expected to yield a molecular ion peak with an m/z value very close to this calculated mass, confirming the elemental composition. nih.govresearchgate.net A key feature in the mass spectrum of a bromine-containing compound is the presence of isotopic peaks for the molecular ion [M]⁺ and [M+2]⁺ with nearly equal intensity (approximately 1:1 ratio), which is characteristic of the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. researchgate.netmiamioh.edu

Table 2: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M(⁷⁹Br)]⁺ | 235.9953 |

| [M(⁸¹Br)]⁺ | 237.9932 |

| [M+H(⁷⁹Br)]⁺ | 236.9981 |

| [M+H(⁸¹Br)]⁺ | 238.9960 |

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, common fragmentation pathways would likely involve the loss of the bromine atom, a methyl radical, or hydrogen cyanide (HCN) from the naphthyridine ring. nih.govmdpi.comraco.cat

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show a series of characteristic absorption bands.

The aromatic C-H stretching vibrations are anticipated in the region of 3000-3100 cm⁻¹. The C-H stretching and bending vibrations of the methyl groups would appear around 2950-2850 cm⁻¹ and 1450-1375 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the naphthyridine ring are expected to produce a set of bands in the 1600-1400 cm⁻¹ region. pressbooks.publibretexts.org The presence of the C-Br bond would be indicated by a stretching vibration in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | Stretching | Aromatic C-H |

| 2950-2850 | Stretching | Methyl C-H |

| 1600-1400 | Stretching | Aromatic C=C and C=N |

| 1450-1375 | Bending | Methyl C-H |

| 600-500 | Stretching | C-Br |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be characterized by absorption bands corresponding to π → π* transitions within the aromatic naphthyridine system. Studies on substituted 1,8-naphthalimides and 2,7-naphthyridines show that the position and intensity of these absorption bands are sensitive to the nature and position of substituents on the aromatic core. rsc.orgresearchgate.netresearchgate.net The presence of the bromo and methyl groups is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 1,8-naphthyridine (B1210474).

Table 4: Predicted UV-Vis Absorption for this compound

| Transition | Predicted λₘₐₓ (nm) |

|---|---|

| π → π* | ~280-350 |

X-ray Crystallography for Solid-State Molecular Structure Determination

For instance, the crystal structure of 2,7-dimethyl-1,8-naphthyridine (B83737) reveals that the 1,8-naphthyridine core is nearly planar. nih.gov It is highly probable that the this compound molecule also possesses a largely planar bicyclic ring system. The bromine atom and the two methyl groups are expected to lie in or very close to the plane of the naphthyridine ring.

An illustrative table of expected crystallographic parameters for this compound, based on known structures of similar compounds, is presented below. It is important to note that these are predictive values and await experimental verification.

Table 1: Illustrative Crystallographic Data for this compound

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~7-9 |

| b (Å) | ~13-15 |

| c (Å) | ~8-10 |

| β (°) | ~95-105 |

| V (ų) | ~900-1100 |

| Z | 4 |

Other Advanced Analytical Techniques (e.g., HPLC-MS, GC-MS) for Purity and Identity Confirmation

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools for the confirmation of identity and the determination of purity of synthetic compounds like this compound.

HPLC-MS: This technique is well-suited for the analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method would likely be employed. The separation would be achieved on a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The mass spectrometer, typically using an electrospray ionization (ESI) source, would provide mass-to-charge ratio (m/z) information, confirming the molecular weight of the compound. This technique is also highly effective for the detection and quantification of impurities. ajrconline.org

Table 2: Illustrative HPLC-MS Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| HPLC | |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile |

| Gradient | 10-90% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| MS | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range (m/z) | 100 - 500 |

| Expected [M+H]⁺ | ~251.0/253.0 (due to Br isotopes) |

GC-MS: GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given the aromatic nature of this compound, it is expected to be amenable to GC-MS analysis. tdi-bi.com A capillary column with a non-polar or medium-polarity stationary phase would be suitable for its separation. The mass spectrometer, operating in electron ionization (EI) mode, would generate a characteristic fragmentation pattern, which serves as a molecular fingerprint and aids in structural elucidation. GC-MS is particularly useful for detecting and identifying volatile impurities and isomers. chemindigest.com

Table 3: Illustrative GC-MS Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| GC | |

| Column | HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |

| MS | |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Analyzer | Quadrupole or TOF |

| Scan Range (m/z) | 50 - 350 |

| Expected M⁺ | ~250/252 (due to Br isotopes) |

Coordination Chemistry and Catalytic Applications of 7 Bromo 2,4 Dimethyl 1,8 Naphthyridine and Its Derivatives

Role as a Chelating Ligand in Metal Complex Formation

The defining feature of 1,8-naphthyridine (B1210474) and its derivatives is the arrangement of its two nitrogen atoms, which act as an effective chelation site for a variety of metal ions. uni.lu This bidentate core can be further functionalized, typically at the 2- and 7-positions, with additional donor arms to create multidentate ligands. These modifications allow for the assembly of stable and well-defined monometallic, bimetallic, and polymetallic complexes with tunable properties. uni.lu

Monometallic Complexes and Coordination Modes

While the 1,8-naphthyridine scaffold is renowned for its ability to support multiple metal centers, it is also a versatile platform for creating monometallic complexes. In these structures, the ligand can adopt various coordination modes. For instance, in the synthesis of bimetallic palladium and platinum complexes using a proton-responsive phosphinite-functionalized 1,8-naphthyridine ligand (RPONNHO), stable monometallic intermediates such as [PdCl2(iPrPONNHO)] and [PtCl2(tBuPONNHO)] are formed. flinders.edu.au In these cases, the ligand initially coordinates to a single metal center before a deprotonation step facilitates the binding of a second metal. flinders.edu.au

Similarly, the selective synthesis of a monometallic iron complex, MTN·FeCl₂, has been achieved using a symmetrical 1,8-naphthyridine ligand featuring bioinspired triazole side arms (MTN). researchgate.net This complex was designed with a vacant coordination position, serving as a strategic starting point for the subsequent introduction of a second metal center to form heterobimetallic structures. researchgate.net These examples demonstrate that monometallic complexes are not only stable entities but also crucial stepping stones in the stepwise construction of more complex multinuclear architectures.

Bimetallic and Polymetallic Complexes (e.g., Dicopper(I) Complexes)

The ability of the 1,8-naphthyridine framework to bring two metal centers into close proximity is its most celebrated feature in coordination chemistry. This arrangement is ideal for studying metal-metal interactions and cooperative reactivity. researchgate.net Dicopper(I) complexes, in particular, have been extensively studied due to their relevance in biological systems and catalysis.

By modifying the side arms attached to the 1,8-naphthyridine core, researchers have synthesized a vast family of bimetallic complexes. Ligands such as DPFN (2,7-bis(fluoro-di(2-pyridyl)methyl)-1,8-naphthyridine) and various phosphine-containing ligands (PNNP) have proven effective in stabilizing dicopper(I) units. For example, the DPFN ligand has been used to isolate exceptionally stable dicopper(I) μ-boryl complexes, which are key intermediates in C-H borylation reactions. The rigidity of the DPFN ligand enforces a close Cu···Cu distance, contributing to the remarkable stability of these reactive species.

Similarly, dicopper(I) complexes supported by a PNNP extended pincer ligand with a fluorene (B118485) backbone have been shown to mediate the reduction of CO₂. The design of the ligand allows for the formation of stable dicopper complexes with various bridging groups. Beyond copper, the 1,8-naphthyridine backbone has been used to construct bimetallic complexes of rhodium, nickel, palladium, and platinum, showcasing its versatility across the transition metals. flinders.edu.au

Below is a table summarizing selected bimetallic complexes based on 1,8-naphthyridine derivatives:

| Metal Centers | Ligand Type | Key Structural Feature | Application/Reactivity |

| Pd(II)···Pd(II) | tBuPONNO | Two square planar metal centers displaced on opposite faces of the naphthyridine plane; Metal-metal distance of 3.2587 Å. flinders.edu.au | Precursor for Pd(I)-Pd(I) bonded complexes. flinders.edu.au |

| Pt(II)···Pt(II) | tBuPONNO | Similar structure to the Pd complex; Metal-metal distance of 3.2108 Å. flinders.edu.au | Precursor for Pt(I)-Pt(I) bonded complexes. flinders.edu.au |

| Dicopper(I) | DPFN | Short Cu···Cu distance (2.687 Å in an alkoxide-bridged precursor) enforced by dipyridyl side-arms. | Stabilization of reactive μ-boryl intermediates for C-H activation. |

| Dicopper(I) | PNNPFlu | Robust ligand tolerates harsh reaction conditions without modification of the naphthyridine core. | Catalytic reduction of CO₂. |

| Dicopper(I) | NBDA | Relatively long intermetallic separations (>3 Å) due to strong coordination to amide donors. | Investigation of electronic properties in dicopper systems. |

Ligand Design Principles for Tunable Coordination Behavior

A key advantage of the 1,8-naphthyridine platform is the ability to tune the coordination environment and the resulting properties of the metal complexes through rational ligand design. The substituents at the 2- and 7-positions of the naphthyridine ring play a critical role in determining the behavior of the final complex.

Key design principles include:

Nature of Donor Atoms: The choice of donor atoms in the side arms (e.g., nitrogen from pyridyls, phosphorus from phosphines, or sulfur from thiophenolates) directly influences the electronic properties and coordination geometry of the metal centers. researchgate.net

Rigidity and Flexibility: The linker connecting the donor groups to the naphthyridine core affects the flexibility of the ligand. Rigid linkers can enforce specific metal-metal distances and geometries, enhancing stability, while flexible spacers can allow the complex to adapt to the geometric requirements of different substrates.

Proton-Responsive and Redox-Active Groups: Incorporating chemically "non-innocent" functionalities into the ligand, such as proton-responsive amines or redox-active groups, can enable metal-ligand cooperativity. flinders.edu.au This allows the ligand to actively participate in catalytic transformations, for example, by acting as a proton relay or an electron reservoir.

These principles allow chemists to create bespoke ligands that can fine-tune metal-metal interactions, control nuclearity, and promote specific catalytic activities. flinders.edu.auresearchgate.net

Application in Homogeneous Catalysis

The unique ability of 1,8-naphthyridine-based ligands to support bimetallic cores has made them powerful tools in homogeneous catalysis. The proximity of the two metal centers can facilitate cooperative pathways that are inaccessible to monometallic catalysts, leading to enhanced reactivity and novel transformations.

C-C Bond Formation Reactions

Dicopper complexes supported by 1,8-naphthyridine derivatives have shown significant promise in catalyzing C-C bond formation reactions. A prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. A study using a dicopper complex with a non-symmetric 1,8-naphthyridine ligand demonstrated that the cycloaddition occurs in a single concerted step. This bimetallic mechanism selectively forms the 1,4-triazole isomer.

Activation of Small Molecules (e.g., Alkynes, Arenes)

A major area of research for these complexes is the cooperative activation of small, often inert, molecules. The two adjacent metal sites can work in concert to bind and transform substrates.

Activation of Alkynes: Dicopper(I) complexes based on 1,8-naphthyridine ligands can activate the C-H bond of terminal alkynes. This process typically involves a concerted proton transfer, leading to the formation of a bridging alkynyl-dicopper complex, a key intermediate in reactions like the CuAAC.

Activation of Arenes: Dinickel complexes supported by 1,8-naphthyridine-based ligands have demonstrated the ability to activate the C-H and C-C bonds of arenes.

Activation of Other Small Molecules: Bimetallic complexes supported by these ligands have been shown to bind and activate a range of other small molecules. For instance, dicopper complexes can activate CO₂ and CS₂, leading to their reduction. Furthermore, sophisticated multinuclear copper complexes built on these platforms have been shown to bind dinitrogen (N₂) and activate oxygen (O₂), mimicking the reactivity of multicopper oxidases.

The table below highlights the activation of various small molecules by 1,8-naphthyridine-based metal complexes:

| Small Molecule | Metal Complex System | Result of Activation |

| Terminal Alkynes | Dicopper(I) with DPEOPN ligand | C-H bond activation to form a bridging alkynyl complex. |

| Carbon Dioxide (CO₂) | Dicopper(I) with PNNPFlu ligand | Mediates the reduction of CO₂ to CO. |

| Carbon Disulfide (CS₂) | Dicopper(I) μ-boryl complexes | Insertion into the Cu-B bond. |

| Dinitrogen (N₂) | Tricyclophane-based tricopper(I) complex | Formation of a molecular copper(I) dinitrogen complex. |

| Oxygen (O₂) | Tricyclophane-based tricopper(I) complex | Activation of O₂ leading to the formation of a μ₃-oxo product. |

Asymmetric Catalysis (e.g., Atroposelective Synthesis)

While specific applications of 7-Bromo-2,4-dimethyl-1,8-naphthyridine derivatives in asymmetric catalysis are an emerging area of research, the broader class of 1,8-naphthyridine-based chiral ligands has shown significant promise. The development of chiral catalysts is essential for producing enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. Axially chiral scaffolds, in particular, are prevalent in natural products, catalysts, and advanced materials. rsc.org

The atroposelective synthesis of molecules with C-O or C-C axial chirality has been successfully achieved using novel chiral ligands derived from the 1,8-naphthyridine core. rsc.org For instance, copper-catalyzed methodologies have been developed for the construction of C-O axially chiral compounds, demonstrating the potential of these ligand systems. rsc.org The mechanism of such reactions can be complex, sometimes involving a synergistic interplay between a desymmetrization reaction and a kinetic resolution process to achieve high enantioselectivity. rsc.org

The design of chiral ligands based on the 7-substituted-2,4-dimethyl-1,8-naphthyridine framework could follow established principles. Chirality can be introduced either at the substituent attached at the 7-position (e.g., creating a P-stereogenic phosphine) or by incorporating chiral auxiliaries onto the naphthyridine backbone. Such ligands could be applied in a variety of metal-catalyzed asymmetric transformations, extending beyond the current scope to reactions like the copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC). rsc.org

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanistic pathways of catalytic cycles is fundamental to optimizing existing catalysts and designing new ones. For systems based on 1,8-naphthyridine ligands, mechanistic studies often focus on elucidating the nature of metal-ligand and metal-metal cooperativity. Such investigations are critical to understanding how the unique architecture of these complexes facilitates bond activation and substrate transformation. nih.gov

For example, in rhodium complexes with a phosphine-functionalized 2,4-dimethyl-1,8-naphthyridine (B12115749) ligand, NMR spectroscopy can be used to study the dynamic behavior of the complex in solution. Temperature-dependent NMR spectra can reveal fluxional processes, such as the scrambling of protons on coordinated ligands or equilibria between different complex species. rsc.org

In bimetallic systems, investigations aim to determine whether catalytic transformations proceed via mechanisms that require the simultaneous action of both metal centers. The role of the ligand as being "non-innocent"—actively participating in the reaction through redox activity or proton transfer—is a key area of study. flinders.edu.au This concept of metal-ligand cooperation (MLC) implies that both the metal and the ligand are chemically altered during the bond activation process, a departure from classical catalysis where the ligand is merely a spectator. nih.gov Techniques such as cyclic voltammetry can be employed to probe the redox properties of the metal complexes and identify ligand-based electronic events that are crucial to the catalytic cycle.

Metal-Ligand and Metal-Metal Cooperativity in Catalytic Systems

The 1,8-naphthyridine framework is exceptionally well-suited for constructing bimetallic complexes that exhibit both metal-metal cooperativity (MMC) and metal-ligand cooperativity (MLC). flinders.edu.aubeilstein-journals.org The two nitrogen atoms of the naphthyridine ring provide a "bite" that positions two metal centers in close proximity, enabling them to work in concert to activate substrates—a strategy inspired by the active sites of many metalloenzymes. flinders.edu.auescholarship.org

Metal-Ligand Cooperativity (MLC): This occurs when the ligand itself participates directly in the catalytic transformation. nih.gov There are several strategies to achieve this, including:

Proton-Responsive Ligands: The ligand contains an acidic or basic site that can accept or donate protons, facilitating bond heterolysis across the metal-ligand framework. flinders.edu.au

Redox Non-Innocent Ligands: The ligand can undergo reversible electron transfer processes, acting as an electron reservoir during the catalytic cycle. This can involve the partial dearomatization of the naphthyridine core. flinders.edu.au

Metal-Metal Cooperativity (MMC): This involves the synergistic action of two or more metal centers. The close proximity enforced by the 1,8-naphthyridine bridge allows for:

Binding and activation of a single substrate molecule across both metal centers.

Multielectron redox processes that would be difficult for a single metal center to achieve. escholarship.org

The combination of both MMC and MLC in a single catalytic system is a powerful strategy. For example, dinickel complexes supported by a redox-active 1,8-naphthyridinediimine ligand have demonstrated superior activity and selectivity in certain transformations compared to their mononuclear counterparts. flinders.edu.au Similarly, dicopper(I) complexes with naphthyridine ligands are effective in activating terminal alkynes and arenes for various functionalization reactions. beilstein-journals.org

Design of this compound Derivatives as Precursors for Catalytically Active Ligands

The compound this compound is an ideal precursor for synthesizing more complex, catalytically active ligands. The bromine atom at the 7-position serves as a versatile chemical handle for introducing new functional groups via cross-coupling reactions.

A prime example of this strategy is the synthesis of 7-diphenylphosphino-2,4-dimethyl-1,8-naphthyridine (dpnapy) . rsc.org This transformation represents a crucial step in creating a polyfunctional ligand capable of bridging multiple metal centers. The synthesis involves the reaction of the bromo-precursor with a phosphinating agent, a common method for C–P bond formation. beilstein-journals.org

The resulting 'dpnapy' ligand possesses two distinct coordination sites:

The bidentate N,N' site of the 1,8-naphthyridine ring.

The monodentate phosphine (B1218219) group at the 7-position.

This structure makes 'dpnapy' a trinucleating ligand, capable of coordinating to multiple metal centers simultaneously. For example, its reaction with rhodium(I) precursors like [{Rh(CO)₂Cl}₂] leads to the formation of a dimeric metallocycle, [{Rh(CO)(µ-dpnapy)Cl}₂], where two rhodium units are bridged by two 'dpnapy' ligands in a head-to-tail fashion. rsc.org The design of such ligands is central to developing advanced catalytic systems that can exploit the cooperative effects between multiple metal centers.

Compound List

| Compound Name | Abbreviation |

| This compound | - |

| 7-diphenylphosphino-2,4-dimethyl-1,8-naphthyridine | dpnapy |

| Di-μ-chloro-bis(η⁴-cycloocta-1,5-diene)dirhodium(I) | [{Rh(cod)Cl}₂] |

| Dicarbonyl(chloro)rhodium(I) dimer | [{Rh(CO)₂Cl}₂] |

Interactive Data Table: Coordination Products of 'dpnapy' with Rhodium(I)

The following table summarizes the products formed from the reaction of the ligand 'dpnapy' with a rhodium(I) precursor, as identified by spectroscopic methods and X-ray crystallography. rsc.org

| Reactants | Ligand:Dimer Ratio | Product Complex | Key Structural Feature |

| 'dpnapy' + [{Rh(cod)Cl}₂] | 2:1 | [Rh(cod)(dpnapy)Cl] | P-monodentate coordination of the ligand. |

| 'dpnapy' + [{Rh(CO)₂Cl}₂] | 2:1 | [{Rh(CO)(µ-dpnapy)Cl}₂] | Dimeric metallocycle with bridging 'dpnapy' ligands. |

Photophysical and Optoelectronic Properties of 7 Bromo 2,4 Dimethyl 1,8 Naphthyridine and Its Derivatives

Non-Linear Optical (NLO) Properties

Information regarding the non-linear optical (NLO) properties of 7-Bromo-2,4-dimethyl-1,8-naphthyridine is not available in the public research domain. NLO studies are crucial for understanding a molecule's potential in optoelectronic applications.

No experimental or theoretical studies on the first hyperpolarizability (β) of this compound were found. Such investigations are fundamental to assessing a material's potential for second-harmonic generation and other NLO applications.

A detailed analysis of intramolecular charge transfer (ICT) transitions and the associated changes in dipole moment upon excitation for this compound has not been published.

Theoretical Modeling of Photophysical Mechanisms (TD-DFT)

A specific Time-Dependent Density Functional Theory (TD-DFT) analysis of the photophysical mechanisms of this compound is not present in the available literature. TD-DFT is a common computational method used to predict electronic transition energies, oscillator strengths, and to understand the nature of excited states in molecules, but it has not been specifically applied to this compound in published research.

Excited State Characterization and Energy Gaps

Detailed experimental or theoretical data on the excited state characterization and energy gaps specifically for this compound are not available in the reviewed scientific literature. General studies on substituted 1,8-naphthyridines suggest that their electronic properties are tunable through modification of the core structure. For related compounds, theoretical calculations have been employed to understand their electronic transitions.

Table 1: Excited State and Energy Gap Data for this compound

| Parameter | Value | Method |

|---|---|---|

| HOMO Energy | Data Not Available | - |

| LUMO Energy | Data Not Available | - |

| Singlet Energy (S₁) | Data Not Available | - |

| Triplet Energy (T₁) | Data Not Available | - |

| Energy Gap (Eg) | Data Not Available | - |

Light Harvesting Efficiency (LHE)

There is no specific information available regarding the light-harvesting efficiency (LHE) of this compound. The LHE is a critical parameter for applications in photovoltaics and is dependent on the molar absorption coefficient of the material over the solar spectrum. While some 1,8-naphthyridine (B1210474) derivatives have been investigated for their luminescent properties, their absorption characteristics relevant to light harvesting have not been detailed for this specific compound.

Table 2: Light Harvesting Efficiency Data for this compound

| Wavelength Range (nm) | Molar Absorption Coefficient (ε) (M⁻¹cm⁻¹) | Light Harvesting Efficiency (LHE) |

|---|---|---|

| Data Not Available | Data Not Available | Data Not Available |

Potential for Optoelectronic Applications (e.g., Organic Light-Emitting Diodes, Photovoltaics, Sensors)

The potential of this compound in optoelectronic applications remains largely speculative due to the absence of specific performance data. However, based on the properties of related 1,8-naphthyridine derivatives, some general prospects can be inferred.

Substituted 1,8-naphthyridines have been explored as fluorescent materials, suggesting a potential application for this compound as an emitter or host material in Organic Light-Emitting Diodes (OLEDs) . The emission color and efficiency would be highly dependent on its specific electronic structure, which is currently unknown.

In the field of photovoltaics , the suitability of a material is determined by its absorption spectrum, energy levels, and charge transport properties. While there is no direct evidence, the 1,8-naphthyridine scaffold has been utilized in the design of molecules for organic solar cells, although with different substituents.

The 1,8-naphthyridine framework has also been successfully employed in the development of fluorescent sensors for the detection of metal ions and other analytes. The nitrogen atoms in the naphthyridine ring can act as binding sites, and the modulation of the fluorescence upon binding can be used for sensing. It is conceivable that this compound or its derivatives could be functionalized to create novel chemosensors.

Mechanistic Insights into Bioactivity Through Structure Activity Relationship Studies Sar of 7 Bromo 2,4 Dimethyl 1,8 Naphthyridine Analogues

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in drug discovery, providing mathematical models that correlate the chemical structure of a compound with its biological activity. For 1,8-naphthyridine (B1210474) derivatives, QSAR models have been instrumental in identifying the key structural features that govern their therapeutic effects.

Correlation of Electronic and Steric Parameters with Biological Activity

The biological activity of 1,8-naphthyridine analogues is significantly influenced by the electronic and steric properties of their substituents. QSAR studies on various series of 1,8-naphthyridine derivatives have demonstrated that modifications to the ring system can profoundly impact their efficacy. insilico.eunih.gov

The presence of a bromine atom at the C7 position, as in 7-Bromo-2,4-dimethyl-1,8-naphthyridine, introduces a bulky and electronegative substituent. This can influence the compound's ability to form halogen bonds and can alter its lipophilicity, which is a critical factor for cell membrane permeability. The methyl groups at the C2 and C4 positions contribute to the steric bulk and can affect the planarity of the molecule, which may be crucial for intercalation into DNA or fitting into the active site of an enzyme.

A hypothetical QSAR model for a series of 7-substituted-1,8-naphthyridine analogues might reveal a correlation where increased steric bulk at the C7 position enhances activity up to a certain point, beyond which it becomes detrimental due to steric hindrance. Similarly, the electronic nature of the substituent at C7 could be shown to be critical, with electron-withdrawing groups potentially enhancing interactions with electron-rich pockets in a target protein.

Table 1: Hypothetical Correlation of Physicochemical Parameters with Biological Activity of 7-Substituted-1,8-Naphthyridine Analogues

| Substituent at C7 | Electronic Effect | Steric Parameter (e.g., Molar Refractivity) | Predicted Biological Activity (Arbitrary Units) |

| -H | Neutral | Low | 1.0 |

| -Cl | Electron-withdrawing | Moderate | 2.5 |

| -Br | Electron-withdrawing | Moderate-High | 3.0 |

| -I | Electron-withdrawing | High | 2.8 |

| -CH3 | Electron-donating | Low-Moderate | 1.5 |

| -NO2 | Strong electron-withdrawing | Moderate | 3.5 |

Note: This table is a hypothetical representation to illustrate the concepts of QSAR and does not represent real experimental data for this compound.

Molecular Docking Simulations and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of a ligand to a protein of known three-dimensional structure.

Identification of Putative Molecular Targets (e.g., Enzymes, Receptors)

For 1,8-naphthyridine derivatives, several molecular targets have been identified through molecular docking and experimental studies. These include enzymes that are crucial for cell replication and survival, making them attractive targets for anticancer and antimicrobial therapies.

One of the primary targets for many quinolone and naphthyridine derivatives is DNA gyrase , a type II topoisomerase found in bacteria. nih.gov By inhibiting this enzyme, these compounds block DNA replication, leading to bacterial cell death. Another key target, particularly in cancer therapy, is human topoisomerase II . insilico.eu This enzyme is essential for managing DNA tangles and supercoils during replication and transcription in human cells. Its inhibition can lead to the accumulation of DNA damage and trigger apoptosis in cancer cells.

Recent studies on 1,8-naphthyridine-3-carbonitrile (B1524053) analogues have also identified enoyl-ACP reductase (InhA) from Mycobacterium tuberculosis as a potential target, suggesting a role in the development of new anti-tuberculosis agents. rsc.org

Analysis of Binding Modes and Interaction Energies

Molecular docking simulations of 1,8-naphthyridine analogues into the active sites of these enzymes have provided detailed insights into their binding modes. For example, docking studies of 1,8-naphthyridine derivatives with topoisomerase II have shown that the planar naphthyridine ring can intercalate between DNA base pairs, while substituents can form hydrogen bonds and van der Waals interactions with amino acid residues in the enzyme's active site.

Table 2: Predicted Interaction Energies of a Hypothetical this compound with a Putative Target

| Interaction Type | Interacting Residues (Hypothetical) | Estimated Interaction Energy (kcal/mol) |

| Hydrogen Bond | ASN-120, ARG-150 | -3.5 |

| Halogen Bond | GLY-118 (backbone C=O) | -2.0 |

| Hydrophobic | LEU-75, VAL-80, ILE-122 | -4.2 |

| Pi-Stacking | TYR-125 | -1.8 |

| Total Binding Energy | -11.5 |

Note: This table is a hypothetical representation based on common interactions observed for similar compounds and does not represent specific experimental data.

Influence of Structural Modifications on Binding Affinity

Structure-activity relationship studies have shown that even small modifications to the 1,8-naphthyridine scaffold can have a significant impact on binding affinity. For instance, the presence and position of a fluorine atom can drastically alter the biological activity of these compounds. acs.org

In a series of 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids, it was found that aminopyrrolidine derivatives at the C-7 position exhibited more potent cytotoxic activity than other amine or carbon derivatives. acs.org This highlights the importance of the substituent at this position for interacting with the target.

For this compound, modifying the substituents would be expected to alter its binding affinity. Replacing the bromine with a smaller chlorine atom might change the nature of the halogen bond and steric interactions. Removing the methyl groups could reduce hydrophobic interactions but might allow for a better fit into a tighter binding pocket. These structure-based design strategies are essential for optimizing the potency and selectivity of lead compounds.

Studies on Mechanisms of Action at the Molecular Level (In Vitro/Preclinical)

In vitro and preclinical studies are essential for elucidating the precise molecular mechanisms by which a compound exerts its biological effects. For 1,8-naphthyridine derivatives, these studies have often confirmed the hypotheses generated from molecular docking and QSAR analyses.

Research has indicated that many 1,8-naphthyridine derivatives function as topoisomerase II inhibitors, leading to DNA damage and apoptosis in cancer cells. researchgate.net Some analogues have also been shown to enhance the activity of existing antibiotics against multi-resistant bacterial strains, possibly by inhibiting efflux pumps that are a major cause of drug resistance. mdpi.com

In the context of anticancer activity, studies on related compounds have demonstrated the induction of apoptosis through the activation of caspases and the disruption of the mitochondrial membrane potential. For example, some novel 2-phenyl-7-methyl-1,8-naphthyridine derivatives have shown significant cytotoxic activity against human breast cancer cell lines (MCF7). researchgate.net While specific data for this compound is not available, it is plausible that it shares a similar mechanism of action, inducing cell death in cancer cells through the inhibition of essential enzymes and the induction of apoptotic pathways.

Further in vitro studies would be necessary to confirm the specific molecular targets of this compound and to detail its downstream signaling effects.

Enzyme Inhibition Studies

The 1,8-naphthyridine scaffold is a versatile core for developing potent enzyme inhibitors, a characteristic that has been extensively explored through structure-activity relationship (SAR) studies. ekb.egnih.gov Analogues of this class have demonstrated inhibitory activity against a wide range of enzymes crucial for cell proliferation and survival. ekb.eg Notably, these compounds are recognized as inhibitors of protein kinases, topoisomerases I and II, and DNA gyrase. ekb.egmdpi.com

For instance, Voreloxin (SNS-595), a well-known 1,8-naphthyridine derivative in clinical development, exerts its cytotoxic effects by inhibiting topoisomerase II and intercalating with DNA. ekb.egnih.gov SAR studies on Voreloxin analogues revealed that the coplanarity between the naphthyridine core and substituents is critical for antineoplastic activity. nih.gov Modifications at various positions of the 1,8-naphthyridine ring have been shown to modulate potency and selectivity. Derivatives have been synthesized to target enzymes such as the c-Met kinase and the enoyl-ACP reductase (InhA) from Mycobacterium tuberculosis. ekb.egnih.govrsc.org Furthermore, some analogues show inhibitory effects on cytochrome P450 (CYP) enzymes, including CYP2C19 and CYP2C9, which has implications for drug metabolism. mdpi.comtandfonline.com

Table 1: Examples of Enzyme Inhibition by 1,8-Naphthyridine Analogues

| Compound Class | Target Enzyme | Mechanism/Significance | Citation |

|---|---|---|---|

| Voreloxin | Topoisomerase II | Inhibition of enzyme involved in DNA replication and repair. | ekb.egnih.gov |

| 1,8-Naphthyridine-3-carbonitriles | M. tuberculosis InhA | Inhibition of a key enzyme in mycobacterial cell wall synthesis. | nih.govrsc.org |

| General 1,8-Naphthyridines | Protein Kinases | Inhibition of signaling pathways critical for cancer cell growth. | ekb.egekb.eg |

| Methoxy-substituted 1,8-Naphthyridines | Cytochrome P450 (CYP2C9) | Potential for drug-drug interactions through metabolic inhibition. | mdpi.com |

Receptor Agonism/Antagonism

Analogues based on the 1,8-naphthyridine framework have been designed and synthesized to function as modulators of various cell surface and nuclear receptors. SAR studies have been crucial in tailoring the chemical structure to achieve desired receptor affinity and functional activity, whether as an agonist or an antagonist.